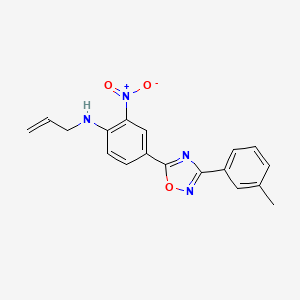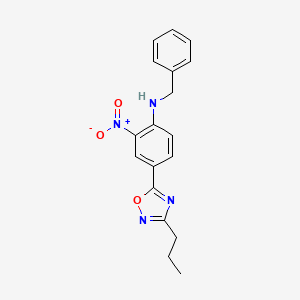
N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, also known as BPO-27, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPO-27 belongs to the family of nitroaromatic compounds that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of the anti-apoptotic proteins and the activation of the intrinsic apoptotic pathway. This compound has been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak, while suppressing the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. Moreover, this compound has been reported to downregulate the expression of several oncogenes and upregulate the expression of tumor suppressor genes. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline exhibits several advantages as a potential therapeutic agent. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, and it has the potential to be used as a chemotherapeutic agent for the treatment of cancer. Moreover, this compound has been reported to exhibit low toxicity towards normal cells, indicating its selectivity towards cancer cells. However, there are several limitations associated with the use of this compound in lab experiments. The synthesis of this compound is a multi-step process, which makes it difficult to obtain large quantities of the compound. Moreover, the mechanism of action of this compound is not fully understood, and further studies are required to elucidate its mode of action.
Orientations Futures
There are several future directions for the research on N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will help in determining the optimal dosage and administration route for this compound. Moreover, further studies are required to elucidate the mechanism of action of this compound and to identify the molecular targets of this compound. This will help in the development of more potent and selective analogs of this compound. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, can also be explored.
Méthodes De Synthèse
N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline can be synthesized using a multi-step synthetic route that involves the condensation of 4-nitrobenzaldehyde with 3-propyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to yield 4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-nitrobenzohydrazide. The subsequent reaction of this intermediate with benzyl bromide in the presence of potassium carbonate affords this compound in good yields.
Applications De Recherche Scientifique
N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential as an anti-cancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, this compound has been reported to inhibit the growth and metastasis of cancer cells in animal models.
Propriétés
IUPAC Name |
N-benzyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-6-17-20-18(25-21-17)14-9-10-15(16(11-14)22(23)24)19-12-13-7-4-3-5-8-13/h3-5,7-11,19H,2,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAJBQNGWIDRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

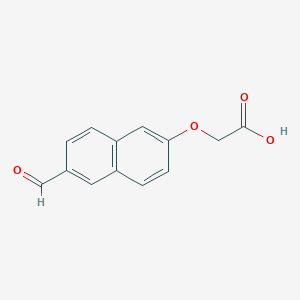
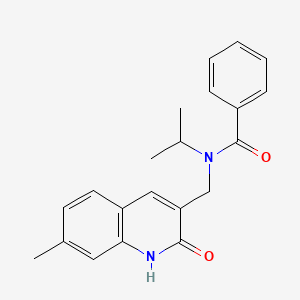
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
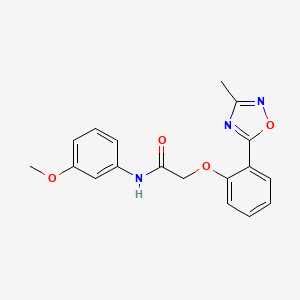


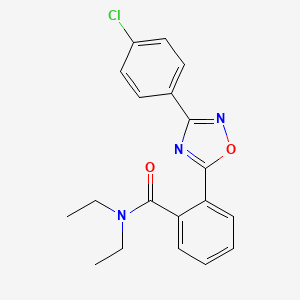
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
